molecular formula C8H8N2O2 B13636161 n-[(e)-(4-Nitrophenyl)methylene]methanamine CAS No. 877-80-5

n-[(e)-(4-Nitrophenyl)methylene]methanamine

Cat. No.: B13636161
CAS No.: 877-80-5
M. Wt: 164.16 g/mol
InChI Key: KXVFTZOZYASDRU-UHFFFAOYSA-N
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Description

(E)-methyl[(4-nitrophenyl)methylidene]amine is an organic compound characterized by the presence of a nitrophenyl group attached to a methylideneamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl[(4-nitrophenyl)methylidene]amine typically involves the condensation reaction between 4-nitrobenzaldehyde and methylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

4-nitrobenzaldehyde+methylamine(E)-methyl[(4-nitrophenyl)methylidene]amine+water\text{4-nitrobenzaldehyde} + \text{methylamine} \rightarrow \text{(E)-methyl[(4-nitrophenyl)methylidene]amine} + \text{water} 4-nitrobenzaldehyde+methylamine→(E)-methyl[(4-nitrophenyl)methylidene]amine+water

Industrial Production Methods

Industrial production of (E)-methyl[(4-nitrophenyl)methylidene]amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl[(4-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro-substituted imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of (E)-methyl[(4-aminophenyl)methylidene]amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro-substituted imines, amine-substituted imines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(E)-methyl[(4-nitrophenyl)methylidene]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-methyl[(4-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-methyl[(4-aminophenyl)methylidene]amine: Similar structure but with an amine group instead of a nitro group.

    (E)-methyl[(4-chlorophenyl)methylidene]amine: Contains a chlorine substituent instead of a nitro group.

    (E)-methyl[(4-methoxyphenyl)methylidene]amine: Features a methoxy group in place of the nitro group.

Uniqueness

(E)-methyl[(4-nitrophenyl)methylidene]amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various redox reactions, making the compound versatile for different applications.

Properties

CAS No.

877-80-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-methyl-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C8H8N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3

InChI Key

KXVFTZOZYASDRU-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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